Difluoroiodomethane

Description

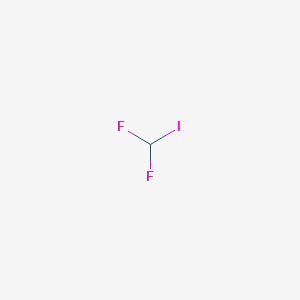

Structure

3D Structure

Properties

IUPAC Name |

difluoro(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF2I/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLFMGDEEXOKHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHF2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379419 | |

| Record name | Difluoroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.920 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1493-03-4 | |

| Record name | Difluoroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluoroiodomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Difluoroiodomethane: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical properties, structure, synthesis, and reactivity of difluoroiodomethane (CHF₂I), a versatile reagent in modern organic synthesis and drug development.

This compound, a halogenated methane, has emerged as a significant building block in medicinal chemistry and materials science. Its unique structural features, combining the high electronegativity of fluorine with the reactivity of the carbon-iodine bond, make it a valuable reagent for the introduction of the difluoromethyl group (CF₂H) into organic molecules. This functional group is of particular interest in drug design as it can modulate a compound's lipophilicity, metabolic stability, and binding affinity. This guide provides a detailed overview of the fundamental chemical properties, structure, and synthetic applications of this compound.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | CHF₂I | [1][3] |

| Molecular Weight | 177.920 g/mol | [1][3] |

| Appearance | Colorless clear liquid | [1][2] |

| Density | 2.4 g/mL | [1] |

| Melting Point | -122.0 °C | [1][4] |

| Boiling Point | 21.6 °C | [1][4] |

| Solubility | Soluble in most organic solvents | [5] |

Molecular Structure and Spectroscopic Data

The molecular structure of this compound consists of a central carbon atom bonded to one hydrogen, two fluorine atoms, and one iodine atom in a tetrahedral geometry.[1] The distinct electronic environment of the nuclei provides characteristic spectroscopic signatures.

Spectroscopic Analysis:

-

¹H NMR: The proton spectrum shows a triplet due to coupling with the two adjacent fluorine atoms. In deuteroacetone, the chemical shift is observed at δ 8.16 ppm with a coupling constant (J) of 56.2 Hz.[5] In deuterated chloroform, a triplet is reported at δ 6.57 ppm with a J value of 57 Hz.[6]

-

¹⁹F NMR: The fluorine spectrum displays a doublet due to coupling with the single proton. In a CFCl₃ reference, the chemical shift is -68 ppm with a coupling constant of 56 Hz.[5]

-

Infrared (IR) Spectroscopy: The vapor phase IR spectrum provides information about the vibrational modes of the molecule's bonds.[3]

-

Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) data is available for the characterization of this compound.[3]

Figure 1: Ball-and-stick model of the this compound molecule.

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Halogen Exchange from Iodoform (B1672029)

A classical method involves the reaction of iodoform (CHI₃) with a fluorinating agent.

Reaction: CHI₃ + Hg₂F₂ → CHF₂I + Hg₂I₂↓[1]

Experimental Protocol: This reaction is typically carried out by heating iodoform with mercury(I) fluoride. The insoluble mercury(I) iodide precipitates, driving the reaction forward.

Finkelstein Reaction

The Finkelstein reaction provides an alternative route from other dihalomethanes.[7]

Reaction: CHBr₂F₂ or CHCl₂F₂ + NaI → CHF₂I + NaBr↓ or NaCl↓[7]

Experimental Protocol: Difluorobromomethane or difluorochloromethane is treated with sodium iodide in a suitable solvent such as acetone. The precipitation of the less soluble sodium bromide or chloride drives the equilibrium towards the formation of this compound.[7]

From Difluorocarbene Precursors

This compound can be synthesized in high yields from various difluorocarbene precursors.[8]

Reaction: FSO₂CF₂CO₂H + KI → CHF₂I[8]

Experimental Protocol: The reaction of difluorocarbene precursors like FSO₂CF₂CO₂H, FSO₂CF₂COF, or FSO₂CF₂CO₂Me with potassium iodide affords this compound in high yields.[8]

Figure 2: Synthetic pathways to this compound.

Reactivity and Applications in Drug Development

This compound is a key reagent for introducing the difluoromethyl group into organic molecules, a strategy often employed in drug development to enhance pharmacological properties.[7]

Difluoromethylation Reactions

This compound serves as an excellent source of the difluoromethyl radical or its synthetic equivalents.

Reaction with Alkenes and Alkynes: In the presence of a radical initiator such as sodium dithionite (B78146) (Na₂S₂O₄), this compound readily adds across double and triple bonds to yield difluoromethylated products.[7][8]

Experimental Protocol: A mixture of the alkene or alkyne, this compound, and sodium dithionite in a suitable solvent system is stirred, often at room temperature or with gentle heating, to afford the corresponding difluoromethylated adduct.[8]

Cross-Coupling Reactions

The carbon-iodine bond in this compound is susceptible to cleavage and participation in transition metal-catalyzed cross-coupling reactions.

Negishi Coupling: Palladium-catalyzed cross-coupling of this compound with arylzinc reagents (Negishi reaction) provides a direct method for the synthesis of difluoromethylated aromatic compounds.[7]

Experimental Protocol: To a solution of an arylzinc reagent, a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable ligand are added, followed by the addition of this compound. The reaction mixture is typically stirred at an elevated temperature to yield the desired difluoromethylated arene.[2]

Generation of Difluorocarbene

Under certain conditions, this compound can act as a precursor to the highly reactive difluorocarbene (:CF₂) intermediate, which can then undergo cycloadditions and other characteristic reactions.[7]

Figure 3: Key reaction pathways involving this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[1][9] It is harmful if inhaled and can cause skin and eye irritation.[1][10] It may also cause damage to organs through prolonged or repeated exposure.[2][6] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.[10] Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[6][9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 1493-03-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Difluoro(iodo)methane | CHF2I | CID 2775155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1493-03-4 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 1493-03-4 | TCI AMERICA [tcichemicals.com]

- 7. Buy this compound | 1493-03-4 [smolecule.com]

- 8. This compound: practical synthesis and reaction with alkenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to the Synthesis and Preparation of Difluoroiodomethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoroiodomethane (CHF₂I) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the difluoromethyl (CF₂H) group into organic molecules. The incorporation of this moiety can significantly alter the biological and chemical properties of a compound, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides an in-depth overview of the principal synthetic routes for the preparation of this compound, complete with detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in their synthetic endeavors.

Synthetic Methodologies

Several effective methods have been developed for the synthesis of this compound. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The most prominent and practical approaches are detailed below.

Synthesis from Bromodifluoroacetic Acid

This method involves the simultaneous decarboxylation and halogen exchange of bromodifluoroacetic acid or its salts. It is a widely used and efficient route for producing this compound.

Experimental Protocol:

A common procedure involves heating a solution of bromodifluoroacetic acid with sodium iodide in a high-boiling solvent like sulfolane (B150427). In a two-chamber reactor system, Chamber A is charged with bromodifluoroacetic acid and sodium iodide in sulfolane and heated to 90°C. The generated this compound gas then passes into Chamber B, where it can be used directly in subsequent reactions or collected.[1]

Reaction Mechanism:

The reaction is believed to proceed through a combined decarboxylation-halogen exchange mechanism. The carboxylic acid undergoes thermal decomposition to release carbon dioxide, while concurrently participating in a Finkelstein-type halogen exchange with the iodide ion.[1]

Caption: Decarboxylative Iodination of Bromodifluoroacetic Acid.

The Finkelstein Reaction

The Finkelstein reaction is a classic halogen exchange method. In the context of this compound synthesis, it typically involves the reaction of a difluoromethyl halide (bromide or chloride) with an iodide salt in a suitable solvent.

Experimental Protocol:

Difluorobromomethane or difluorochloromethane is treated with sodium iodide in acetone (B3395972). The reaction is driven to completion by the precipitation of the less soluble sodium bromide or sodium chloride from the acetone solution. The mixture is typically refluxed for several hours to ensure complete conversion.

Reaction Mechanism:

This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The iodide ion acts as the nucleophile, attacking the carbon atom of the difluoromethyl halide and displacing the bromide or chloride leaving group.

Caption: Sₙ2 Mechanism of the Finkelstein Reaction.

Synthesis from Difluorocarbene Precursors

This versatile method involves the in situ generation of difluorocarbene (:CF₂), which is then trapped by an iodide source. A variety of precursors can be used to generate difluorocarbene.

Experimental Protocol (using 2,2-difluoro-2-(fluorosulfonyl)acetic acid):

To a stirred solution of potassium iodide in acetonitrile (B52724) at 40°C, a solution of 2,2-difluoro-2-(fluorosulfonyl)acetic acid in acetonitrile is added dropwise. After the addition is complete, the reaction mixture is heated to 60°C for 2 hours. The product, this compound, is then distilled from the reaction mixture.

Reaction Mechanism:

The precursor decomposes to generate highly reactive difluorocarbene. The difluorocarbene then reacts with an iodide ion to form a difluoroiodomethyl anion intermediate ([CF₂I]⁻), which is subsequently protonated by a proton source (e.g., from the solvent or trace water) to yield this compound.

Caption: Trapping of In Situ Generated Difluorocarbene.

The Hunsdiecker Reaction

The Hunsdiecker reaction provides a route to this compound from the silver salt of difluoroacetic acid. This method involves a radical decarboxylation process.

Experimental Protocol:

Silver difluoroacetate (B1230586) is heated with iodine, typically without a solvent (neat), at elevated temperatures (e.g., 150°C). The reaction produces this compound, carbon dioxide, and silver iodide.

Reaction Mechanism:

The reaction is believed to proceed through a radical chain mechanism. The silver salt reacts with iodine to form an unstable acyl hypoiodite (B1233010) intermediate. Homolytic cleavage of the O-I bond generates a difluoroacetoxy radical, which then undergoes decarboxylation to form a difluoromethyl radical (•CHF₂). This radical subsequently abstracts an iodine atom from another molecule of the acyl hypoiodite or iodine to yield the final product.

Caption: Radical Mechanism of the Hunsdiecker Reaction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different synthetic methods, allowing for a direct comparison of their efficacy.

| Synthesis Method | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |

| From Bromodifluoroacetic Acid | Bromodifluoroacetic Acid | NaI | Sulfolane | 90 | Several hours | Near-stoichiometric | High |

| Finkelstein Reaction | CHF₂Br or CHF₂Cl | NaI | Acetone | Reflux | Several hours | Moderate to High | High |

| From Difluorocarbene Precursor | FSO₂CF₂COOH | KI | Acetonitrile | 40-60 | ~4 hours | up to 80 | High |

| Hunsdiecker Reaction | Silver Difluoroacetate | I₂ | Neat | 150 | - | 25-93[2] | Variable |

Purification

Due to its volatility (boiling point: 21.6 °C), this compound is often purified by distillation. For small-scale laboratory preparations, trap-to-trap distillation under vacuum is a highly effective method for obtaining high-purity product. This technique involves the transfer of the volatile compound from a warmer trap to a colder trap under reduced pressure, leaving non-volatile impurities behind. For larger quantities, a simple distillation apparatus can be employed, with the receiving flask cooled in an ice bath to minimize loss of the product.

Conclusion

The synthesis of this compound can be achieved through several reliable methods. The choice of the most appropriate route will be dictated by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the available laboratory equipment. The synthesis from bromodifluoroacetic acid and the use of difluorocarbene precursors are often favored for their high efficiency and yields. The Finkelstein reaction remains a classic and dependable method, particularly when the corresponding difluoromethyl bromide or chloride is readily accessible. The Hunsdiecker reaction, while capable of providing high yields, involves the use of a silver salt and elevated temperatures. This guide provides the necessary technical details to enable researchers and professionals in the field of drug development and materials science to make informed decisions and successfully prepare this important fluorinated building block.

References

Difluoroiodomethane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Difluoromethylating Agent.

Difluoroiodomethane (CHF₂I) is a volatile, colorless liquid that has emerged as a important reagent in organic synthesis, particularly for the introduction of the difluoromethyl (CF₂H) group into organic molecules. The difluoromethyl group is of significant interest in medicinal chemistry as it can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities. Its incorporation into drug candidates can enhance metabolic stability, membrane permeability, and binding affinity. This technical guide provides a thorough overview of this compound, including its chemical identifiers, physical and chemical properties, detailed synthesis protocols, and its applications in drug development and other areas of chemical research.

Chemical Identifiers and Physical Properties

Accurate identification and understanding of the physical characteristics of this compound are crucial for its safe handling and application in experimental settings.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in databases and chemical inventories.

| Identifier | Value |

| CAS Number | 1493-03-4[1] |

| IUPAC Name | difluoro(iodo)methane[1] |

| Molecular Formula | CHF₂I[1] |

| InChI | InChI=1S/CHF2I/c2-1(3)4/h1H[2] |

| InChIKey | YSLFMGDEEXOKHF-UHFFFAOYSA-N[2] |

| SMILES | C(F)(F)I[1] |

| EC Number | 674-488-4[2] |

| PubChem CID | 2775155[2] |

| DSSTox Substance ID | DTXSID90379419[2] |

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in Table 2. These properties are essential for designing reaction conditions and ensuring safe laboratory practices.

| Property | Value |

| Molar Mass | 177.920 g·mol⁻¹[1] |

| Appearance | Colorless clear liquid[1] |

| Density | 2.4 g/mL[1] |

| Melting Point | -122.0 °C[1] |

| Boiling Point | 21.6 °C[1] |

| Flash Point | 115 °C[1] |

| Solubility | Soluble in most organic solvents[1] |

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The primary methods include the Finkelstein reaction of iodoform, the Hunsdiecker reaction of difluoroacetates, and the trapping of in situ generated difluorocarbene.

References

An In-depth Technical Guide to the Physical and Spectroscopic Properties of Difluoroiodomethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoroiodomethane (CHF₂I) is a halogenated methane (B114726) derivative of significant interest in organic synthesis and medicinal chemistry. Its unique chemical properties, arising from the presence of both highly electronegative fluorine atoms and a labile iodine atom, make it a valuable reagent for the introduction of the difluoromethyl group (CHF₂) into organic molecules. The difluoromethyl moiety is a key pharmacophore in numerous drug candidates, as it can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive overview of the physical and spectroscopic data of this compound, along with detailed experimental protocols for its synthesis and characterization, to support its effective utilization in research and development.

Physical Properties

This compound is a colorless to almost colorless, volatile liquid at room temperature.[1] It is flammable and should be handled with appropriate safety precautions.[1] Key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | CHF₂I | [1][2] |

| Molecular Weight | 177.92 g/mol | [1][2] |

| Melting Point | -122 °C | [1] |

| Boiling Point | 21-23 °C | [3] |

| Density | 2.367 - 2.4 g/mL at 25 °C | [1][4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

Spectroscopic Data

The structural characterization of this compound is well-established through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Solvent | References |

| ¹H | 8.16 ppm | Triplet | J(H,F) = 56.2 Hz | d₆-acetone | [3] |

| ¹⁹F | -68 ppm | Doublet | J(F,H) = 56 Hz | CFCl₃ | [3] |

| ¹³C | Not explicitly found in searches |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. While specific peak assignments were not detailed in the searched literature, IR spectra of this compound have been recorded and are available in databases such as the one maintained by the National Institute of Standards and Technology (NIST).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would be expected at m/z 178, corresponding to the nominal molecular weight. Common fragmentation patterns for halogenated methanes involve the loss of halogen atoms and hydrogen. A plausible fragmentation pathway is illustrated below.

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The most common approaches are outlined below.

From Iodoform (B1672029)

One of the earliest reported methods involves the reaction of iodoform (CHI₃) with mercury(I) fluoride (B91410) (Hg₂F₂).[1] This reaction proceeds via a halogen exchange mechanism.

Caption: Synthesis of this compound from Iodoform.

Hunsdiecker Reaction

The Hunsdiecker reaction provides an alternative route to this compound. This method involves the reaction of the silver salt of difluoroacetic acid with iodine.[3] The reaction proceeds through a radical decarboxylation mechanism.

Caption: Hunsdiecker Reaction for this compound Synthesis.

Trapping of Difluorocarbene

A more modern and widely used approach involves the in situ generation of difluorocarbene (:CF₂) and its subsequent trapping with an iodide source.[3] Various precursors can be used to generate difluorocarbene.

References

An In-depth Technical Guide to the Early Discoveries and Development of Difluoroiodomethane

Introduction

Difluoroiodomethane (CHF₂I) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the difluoromethyl group (CF₂H) into organic molecules. This functional group is of significant interest in the development of pharmaceuticals and agrochemicals due to its unique electronic properties and ability to act as a bioisostere for other chemical moieties. This technical guide provides a comprehensive overview of the early discoveries and development of this compound, focusing on its synthesis, key experimental protocols, and physical and spectroscopic properties.

Early Synthetic Methodologies

The initial preparations of this compound in the mid-20th century relied on halogen exchange reactions and decarboxylation methods. These early developments laid the foundation for the broader application of this important fluorinated building block.

1. Finkelstein-type Reaction of Iodoform (B1672029)

One of the earliest successful syntheses of this compound involved the reaction of iodoform (CHI₃) with a fluorinating agent. The use of mercury(I) fluoride (B91410) (Hg₂F₂) proved to be an effective method for this transformation.

-

Experimental Protocol: A mixture of iodoform and mercury(I) fluoride is heated, typically in the absence of a solvent. The reaction proceeds via a Finkelstein-type exchange of iodine atoms for fluorine atoms. To moderate the reaction and improve yields of the desired this compound, calcium fluoride (CaF₂) can be added to the reaction mixture. The volatile products, which include this compound (CHF₂I), fluoroiodomethane (B1339756) (CH₂FI), and trifluoromethane (B1200692) (CHF₃), are collected by trap-to-trap distillation for purification. By carefully controlling the stoichiometry, particularly by using an excess of mercury(I) fluoride and calcium fluoride, the yield of this compound can be maximized to approximately 30%.[1]

2. Hunsdiecker Reaction of Silver Difluoroacetate (B1230586)

Another significant early method for the synthesis of this compound was the Hunsdiecker reaction. This method utilizes the silver salt of difluoroacetic acid, which undergoes decarboxylation and subsequent iodination.

-

Experimental Protocol: Silver difluoroacetate is prepared from difluoroacetic acid. The dry silver salt is then heated with elemental iodine. The reaction proceeds through the formation of an unstable acyl hypoiodite (B1233010) intermediate, which then decarboxylates to generate a difluoromethyl radical. This radical subsequently abstracts an iodine atom to form this compound. The reported yields for this method vary, ranging from 25% to as high as 93%.[1]

3. Trapping of In Situ Generated Difluorocarbene

A more versatile and widely adopted approach for the synthesis of this compound involves the generation of difluorocarbene (:CF₂) as a reactive intermediate, which is then trapped by an iodide source in the presence of a proton source.

-

Experimental Protocol: Various precursors can be used to generate difluorocarbene, including (bromodifluoromethyl)triphenylphosphonium bromide. In a typical procedure, the difluorocarbene precursor is treated with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like triglyme (B29127) or dimethylformamide. A proton source, which can be water or an alcohol, is also present in the reaction mixture. The reaction is typically carried out at elevated temperatures (60-100 °C). The in situ generated difluorocarbene reacts with the iodide ion and the proton source to furnish this compound. This method has been reported to provide high yields, generally in the range of 70-96%.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the physical and spectroscopic properties of this compound, as well as a comparison of the early synthetic methods.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | CHF₂I | [2] |

| Molecular Weight | 177.92 g/mol | [2] |

| Boiling Point | 21-23 °C | [1] |

| Melting Point | -122 °C | [1] |

| Density | 2.4 g/mL | [3] |

| Appearance | Colorless clear liquid | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Coupling Constant (J) | Reference |

| ¹H NMR (d₆-acetone) | 8.16 (triplet) | JH-F = 56.2 Hz | [1] |

| ¹⁹F NMR (CDCl₃) | -68 (doublet) | JF-H = 56 Hz | [1] |

| Infrared (IR) | Data not available in detail in the provided search results |

Table 3: Comparison of Early Synthetic Methods for this compound

| Synthetic Method | Reagents | Typical Yield | Reference |

| Finkelstein-type Reaction | CHI₃, Hg₂F₂, CaF₂ | up to 30% | [1] |

| Hunsdiecker Reaction | AgOCOCF₂, I₂ | 25-93% | [1] |

| Difluorocarbene Trapping | :CF₂ precursor, NaI/KI, H₂O | 70-96% | [1] |

Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways for the early preparation of this compound.

Caption: Finkelstein-type synthesis of this compound.

Caption: Hunsdiecker reaction for this compound synthesis.

Caption: Synthesis via difluorocarbene trapping.

The early discoveries and development of this compound were pivotal for the advancement of organofluorine chemistry. The synthetic methods established, from the initial Finkelstein-type reactions and Hunsdiecker decarboxylations to the more efficient trapping of difluorocarbene, provided researchers with access to this valuable difluoromethylating agent. The characterization of its physical and spectroscopic properties further enabled its application in a wide range of chemical transformations, a legacy that continues in the contemporary development of novel fluorinated molecules for various industries.

References

Theoretical Insights into the Reactivity of Difluoroiodomethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoroiodomethane (CHF2I) is a halogenated methane (B114726) derivative of significant interest in organic synthesis and materials science. Its unique electronic properties, arising from the presence of two fluorine atoms and one iodine atom, impart a distinct reactivity profile that makes it a valuable reagent for the introduction of the difluoromethyl group (CHF2). This difluoromethyl moiety is of particular importance in medicinal chemistry, as its incorporation into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity. This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of this compound, supported by experimental data and detailed protocols.

Theoretical Framework of this compound Reactivity

The reactivity of this compound is primarily governed by the nature of its chemical bonds, particularly the carbon-iodine (C-I) bond, which is the weakest and most labile. Theoretical studies, often employing computational methods like Density Functional Theory (DFT) and ab initio calculations, provide valuable insights into the molecule's electronic structure, bond energies, and reaction pathways. These studies are crucial for predicting its behavior in various chemical transformations.

Bond Dissociation Energies

| Bond | Molecule | Bond Dissociation Energy (kJ/mol) | Reference/Comparison |

| C-I | CHF2I | ~215-225 | Estimated based on related iodomethanes and computational studies. The C-I bond is significantly weaker than C-H and C-F bonds. |

| C-H | CHF2I | ~420-430 | Comparable to the C-H bond in other fluorinated methanes.[1] |

| C-F | CHF2I | ~480-500 | The C-F bond is the strongest bond in the molecule, contributing to the stability of the difluoromethyl group once formed.[1] |

| C-Br | CHF2Br | 289 ± 8 | For comparison, the C-Br bond in bromodifluoromethane (B75531) is significantly stronger than the C-I bond in CHF2I.[2] |

Note: The values for CHF2I are estimates based on computational studies and data from analogous compounds. Exact experimental values may vary.

Key Reaction Pathways of this compound

Theoretical and experimental studies have elucidated several key reaction pathways for this compound, primarily centered around the cleavage of the C-I bond.

Photodissociation

The absorption of ultraviolet (UV) radiation can induce the cleavage of the C-I bond in this compound, generating a difluoromethyl radical (•CHF2) and an iodine atom (•I). This process is highly efficient due to the relatively low C-I bond dissociation energy.

The generated •CHF2 radical is a key intermediate in many synthetic applications, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.

Radical Reactions

The difluoromethyl radical (•CHF2) generated from CHF2I can participate in a variety of radical reactions. Theoretical studies help to understand the kinetics and thermodynamics of these processes.

-

Addition to Alkenes and Alkynes: The •CHF2 radical can add across the double or triple bonds of unsaturated compounds, leading to the formation of difluoromethylated products.[3][4] This reaction is a cornerstone of difluoromethylation chemistry.

-

Hydrogen Abstraction: The •CHF2 radical can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of difluoromethane (B1196922) (CH2F2). The favorability of this process depends on the bond dissociation energy of the H-donor.

Nucleophilic Substitution (SN2 Type Reactions)

While less common than radical pathways, the carbon atom in this compound can be susceptible to nucleophilic attack, leading to the displacement of the iodide ion. This is analogous to the Finkelstein reaction.[5][6][7][8] The presence of the electronegative fluorine atoms can influence the reaction rate and mechanism.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are crucial for its practical application.

Synthesis of this compound

1. Finkelstein-type Reaction from Iodoform (B1672029): [9][10]

-

Principle: This method involves the exchange of iodine atoms in iodoform (CHI3) with fluorine atoms using a fluoride (B91410) source, typically a metal fluoride.

-

Materials:

-

Iodoform (CHI3)

-

Mercury(I) fluoride (Hg2F2) or Silver(I) fluoride (AgF)

-

Anhydrous calcium fluoride (CaF2) (optional, as a support)

-

Reaction vessel with a reflux condenser and a collection trap cooled with dry ice/acetone.

-

-

Procedure:

-

In a dry reaction flask, combine iodoform and mercury(I) fluoride (and CaF2 if used). The stoichiometry can be adjusted to maximize the yield of CHF2I.

-

Heat the mixture gently under an inert atmosphere (e.g., nitrogen or argon).

-

The volatile products, including CHF2I, CHFI2, and CHF3, will distill over.

-

Collect the products in the cold trap.

-

The desired this compound can be separated from the byproducts by fractional distillation. Safety Note: Mercury compounds are highly toxic. Handle with extreme caution in a well-ventilated fume hood and follow appropriate safety protocols for disposal.

-

2. Hunsdiecker-type Reaction from Silver Difluoroacetate (B1230586): [11][12][13][14]

-

Principle: This reaction involves the thermal decarboxylation of the silver salt of difluoroacetic acid in the presence of iodine.

-

Materials:

-

Silver(I) difluoroacetate (AgOCOCF2H)

-

Iodine (I2)

-

Inert solvent (e.g., carbon tetrachloride - use with caution due to toxicity)

-

-

Procedure:

-

Suspend silver difluoroacetate in the inert solvent in a reaction flask equipped with a reflux condenser.

-

Add iodine to the suspension.

-

Heat the mixture to reflux. The reaction is often initiated by light or a radical initiator.

-

The reaction produces this compound, carbon dioxide, and silver iodide.

-

The volatile CHF2I can be collected by distillation.

-

Difluoromethylation of Alkenes using CHF2I

-

Principle: This protocol utilizes the photochemically generated difluoromethyl radical from CHF2I for addition to an alkene.

-

Materials:

-

This compound (CHF2I)

-

Alkene substrate

-

Photoreactor equipped with a UV lamp (e.g., 254 nm)

-

Degassed solvent (e.g., acetonitrile (B52724) or dichloromethane)

-

-

Procedure:

-

In a quartz reaction vessel, dissolve the alkene substrate in the degassed solvent.

-

Add this compound to the solution.

-

Irradiate the mixture with the UV lamp at room temperature while stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the difluoromethylated product by column chromatography.

-

Computational Methodology in Theoretical Studies

The theoretical investigation of this compound reactivity heavily relies on quantum chemical calculations. Understanding the computational methods employed is essential for interpreting the results.

-

Density Functional Theory (DFT): A widely used method that balances computational cost and accuracy. Functionals like B3LYP are commonly employed to calculate molecular geometries, energies, and vibrational frequencies.

-

Ab initio Methods: These methods are based on first principles and do not rely on empirical parameters. High-level methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate results but are computationally more demanding.

-

Basis Sets: The choice of basis set (e.g., 6-31G*, cc-pVTZ) determines the flexibility of the mathematical functions used to describe the atomic orbitals and significantly impacts the accuracy of the calculations.

-

Potential Energy Surface (PES) Scans: These calculations explore the energy of the system as a function of the geometric coordinates of the reacting molecules, helping to identify reaction pathways and locate transition states.

-

Transition State (TS) Search and Intrinsic Reaction Coordinate (IRC) Calculations: These are performed to locate the highest energy point along the reaction pathway (the transition state) and to confirm that it connects the reactants and products.

Conclusion

Theoretical studies, in conjunction with experimental validation, provide a powerful framework for understanding and predicting the reactivity of this compound. The lability of the C-I bond is the central feature of its chemistry, enabling its use as a potent source of the difluoromethyl radical for various synthetic transformations. The detailed experimental protocols and an understanding of the underlying theoretical principles outlined in this guide are intended to facilitate the effective utilization of this versatile reagent in research and development, particularly in the synthesis of novel pharmaceuticals and advanced materials.

References

- 1. osti.gov [osti.gov]

- 2. Bond dissociation energies from equilibrium studies. Part 5.—The equilibria Br2+ CH2F2⇌ HBr + CHF2Br and Br2+ CH3F ⇌ HBr + CH2FBr. Determination of D(CHF2—Br) and ΔH(CHF2Br, g) - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 3. Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. grokipedia.com [grokipedia.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. byjus.com [byjus.com]

- 12. Hunsdiecker Reaction [organic-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

Difluoroiodomethane stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Difluoroiodomethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for this compound (CHF₂I). The information is compiled from safety data sheets, academic publications, and chemical supplier information. Due to a lack of extensive direct studies on this compound, data from analogous compounds have been included to provide insights into its expected chemical behavior.

Physicochemical Properties

This compound is a colorless to almost colorless liquid with a low boiling point, making it a volatile compound at room temperature.[1] It is classified as a flammable liquid and gas under pressure.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | CHF₂I | [1][2] |

| Molecular Weight | 177.92 g/mol | [1] |

| Boiling Point | 21.6 °C (70.9 °F; 294.8 K) | [1] |

| Melting Point | -122.0 °C (-187.6 °F; 151.2 K) | [1] |

| Density | 2.367 - 2.4 g/mL | [1][4] |

| Vapor Pressure | 841 mmHg at 25°C | [4] |

| Appearance | Colorless to almost colorless clear liquid | [1][5] |

Stability Profile

This compound is generally stable under recommended storage conditions.[4] However, its stability is influenced by temperature, light, and the presence of incompatible materials. The Carbon-Iodine (C-I) bond is the weakest link in the molecule and is susceptible to homolytic cleavage, initiating decomposition.[6]

A study on the pyrolysis of bromodifluoromethane (B75531) over a temperature range of 437–515 °C identified the primary decomposition step as the elimination of hydrogen bromide.[7] A similar mechanism has been observed for chlorodifluoromethane (B1668795).[8]

Photochemical Stability: Iodofluoroalkanes are characterized by strong continuous absorption in the short-range UV field.[6] This property makes them susceptible to photochemical decomposition. The energy from UV light can induce the homolysis of the C-I bond, generating radicals that can initiate further degradation reactions. For safe handling and to ensure purity, it is crucial to protect this compound from light.[7]

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintain the integrity of this compound and ensure safety.

| Condition | Recommendation | Source(s) |

| Temperature | Store in a cool, well-ventilated area. Recommended temperatures vary by supplier, ranging from 2-8 °C to as low as -20 °C. | [6][7][9] |

| Atmosphere | Store under an inert atmosphere, such as argon, to prevent reactions with atmospheric components. | [7] |

| Light Exposure | Protect from light as it is light-sensitive. | [7] |

| Container | Keep container tightly closed. For solutions, polyethylene (B3416737) or polypropylene (B1209903) containers are suggested. For the pure compound, it is often supplied in cylinders. | [6][7] |

| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof electrical equipment. | [2][7][8] |

| Incompatible Materials | Information on specific incompatible materials is limited. Avoid strong bases and nucleophiles. | [10] |

| Handling | Handle in a fume hood with adequate ventilation. Avoid direct contact with the substance and prevent the formation of mists.[7] |

Decomposition Pathways

As previously mentioned, the decomposition of this compound can be initiated by heat or light.

Proposed Thermal Decomposition Pathway:

Based on analogous haloalkanes, the primary thermal decomposition pathway is the elimination of hydrogen iodide.

Caption: Proposed thermal decomposition of this compound.

Hazardous Decomposition Products: In the event of combustion, toxic fumes are emitted, including carbon dioxide, carbon monoxide, hydrogen fluoride (B91410) (HF), and hydrogen iodide (HI).[7]

Experimental Protocols for Stability Assessment

Detailed experimental protocols for assessing the stability of this compound are not widely published. However, standard methods for evaluating the stability of volatile and halogenated compounds can be adapted.

Thermal Stability Analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG):

This method can be used to determine the thermal decomposition behavior and calculate kinetic parameters.

-

Sample Preparation: A small, precise amount of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

DSC Analysis: The sample and reference pans are heated in a DSC instrument at a constant rate (e.g., 2, 5, 10, 15 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to the sample is measured as a function of temperature to identify endothermic (melting, boiling) and exothermic (decomposition) events.

-

TG Analysis: A sample is heated in a TG instrument at the same heating rates. The mass of the sample is continuously monitored as a function of temperature to quantify mass loss due to evaporation or decomposition.

-

Data Analysis: The onset temperature and peak temperature of decomposition are determined from the DSC curves. The mass loss as a function of temperature is obtained from the TG curves. These data can be used to calculate kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) using methods like the Ozawa and Kissinger equations.[11]

Caption: Workflow for thermal stability analysis using DSC and TG.

Accelerated Stability Testing:

This protocol is adapted from the EPA guidelines for pesticides and can be used to assess the stability of this compound over a shorter period.

-

Sample Storage: Samples of this compound in their final packaging are placed in a temperature-controlled chamber at an elevated temperature (e.g., 54 ± 2 °C) for a defined period (e.g., 14 days).[12]

-

Initial and Final Analysis: The concentration of this compound is determined at the beginning of the test and after the 14-day period using a validated analytical method, such as Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Flame Ionization Detector (FID).[10][12]

-

Physical and Chemical Evaluation: At the end of the test, the sample is examined for any physical changes. The formation of degradation products should also be assessed.[12]

-

Corrosion Characteristics: The container is visually inspected for any signs of corrosion. For quantitative analysis, the weight of the container can be measured before and after the study.[12]

Material Compatibility

Specific material compatibility data for this compound is scarce. The choice of materials for handling and storage should be made with caution.

-

Plastics: Safety data sheets recommend the use of polyethylene or polypropylene containers for solutions of this compound.[6]

-

Metals: For pressurized gas cylinders, it is stated that compatible materials of construction should be used, but specific metals are not mentioned.[2] Given that decomposition can produce acidic species like HI and HF, materials resistant to acid corrosion should be considered, especially at elevated temperatures.

It is strongly recommended that users perform their own compatibility testing for their specific applications, as factors like temperature, pressure, and the presence of impurities can significantly affect material compatibility.[13]

Logical Workflow for Safe Handling and Storage

Caption: Safe handling and storage workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. microchemlab.com [microchemlab.com]

- 5. researchgate.net [researchgate.net]

- 6. notes.fluorine1.ru [notes.fluorine1.ru]

- 7. Decomposition Properties of Trifluoroiodomethane under Discharges and Interruptions -Journal of Electrical Engineering and Technology | Korea Science [koreascience.kr]

- 8. ftp.esrf.fr [ftp.esrf.fr]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. coleparmer.com [coleparmer.com]

A Technical Guide to Difluoroiodomethane: Commercial Availability, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoroiodomethane (CHF₂I), a key reagent in modern medicinal chemistry, serves as a versatile precursor for the introduction of the difluoromethyl (CF₂H) group into organic molecules. The CF₂H moiety is a valuable bioisostere for hydroxyl, thiol, and amine functionalities, capable of enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and its role in the development of pharmaceutical agents.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers, typically offered as a neat liquid or as a solution in various solvents. The purity and available quantities vary by supplier, and it is crucial to select a product that meets the specific requirements of the intended application. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name/Description | Purity/Concentration | Available Quantities | CAS Number |

| TCI America | This compound | ca. 45% in Acetonitrile | 5 mL | 1493-03-4[1] |

| SynQuest Laboratories, Inc. | Iododifluoromethane | 97% | 5 g, 25 g | 1493-03-4[2] |

| Iododifluoromethane | 10 wt. % in THF | 5 g, 10 g, 50 g | 1493-03-4[2] | |

| Apollo Scientific | Difluoro(iodo)methane | 97% | 5 g, 25 g | 1493-03-4[3] |

| This compound | 10 wt. % solution in THF | 5 g, 10 g, 25 g | 1493-03-4 | |

| BOC Sciences | This compound | Inquire | Inquire | 1493-03-4[4] |

| Oakwood Chemical | This compound | 90% | 5 g, 25 g | 1493-03-4[5] |

| CymitQuimica | Difluoro(iodo)methane | 97% | 5 g, 25 g | 1493-03-4[6] |

| This compound | ca. 45% in Acetonitrile | 5 mL | 1493-03-4[6] | |

| This compound | 10 wt. % solution in THF | 5 g, 10 g, 25 g | 1493-03-4[6] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | CHF₂I[7] |

| Molecular Weight | 177.92 g/mol [7] |

| Appearance | Colorless to almost colorless clear liquid[8] |

| Boiling Point | 21.6 °C[8] |

| Melting Point | -122.0 °C[7][8] |

| Density | 2.4 g/mL[8] |

Synthesis of this compound

This compound can be synthesized via several routes. One common laboratory-scale preparation involves the reaction of iodoform (B1672029) with mercury(I) fluoride.[8]

Synthesis of this compound from Iodoform.

Experimental Protocols

This compound is a key reagent in a variety of difluoromethylation reactions. Below are detailed protocols for two common applications: the formation of a (difluoromethyl)zinc reagent and its subsequent use in a copper-catalyzed cross-coupling reaction, and the palladium-catalyzed difluoromethylation of heteroaryl halides.

Preparation of (Difluoromethyl)zinc Reagent and Copper-Catalyzed Difluoromethylation of Aryl Iodides

This two-step procedure first involves the in-situ generation of a (difluoromethyl)zinc reagent from this compound, followed by a copper-catalyzed cross-coupling with an aryl iodide.[9][10][11]

Step 1: Preparation of the (Difluoromethyl)zinc Reagent

The (difluoromethyl)zinc reagent can be prepared from this compound and either zinc dust or diethylzinc.[10][11]

Formation of the (Difluoromethyl)zinc Reagent.

Step 2: Copper-Catalyzed Difluoromethylation

Materials:

-

Aryl iodide

-

(Difluoromethyl)zinc reagent (prepared in situ)

-

Copper(I) iodide (CuI)

-

Solvent (e.g., DMPU)

Procedure:

-

To a solution of the (difluoromethyl)zinc reagent in DMPU, add the aryl iodide and a catalytic amount of CuI.

-

Stir the reaction mixture at 60 °C for 24 hours.

-

Monitor the reaction progress by ¹⁹F NMR.

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the product by column chromatography.

Palladium-Catalyzed Difluoromethylation of Heteroaryl Halides

This protocol is suitable for the direct difluoromethylation of a wide range of heteroaryl chlorides, bromides, and iodides.[12][13]

Materials:

-

Heteroaryl halide (chloride, bromide, or iodide)

-

[(SIPr)Ag(CF₂H)] (as the difluoromethyl source)

-

Pd(dba)₂ (palladium source)

-

DPEPhos (ligand)

-

Toluene (B28343) (solvent)

Procedure:

-

In a glovebox, combine the heteroaryl halide, [(SIPr)Ag(CF₂H)], Pd(dba)₂, and DPEPhos in a reaction vessel.

-

Add toluene as the solvent.

-

Seal the vessel and heat the reaction mixture at 80 °C for 18 hours.

-

After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the difluoromethylated heteroarene.

Palladium-Catalyzed Difluoromethylation Workflow.

Application in Drug Development: A Case Study of Loratadine

The late-stage functionalization of existing drug molecules is a powerful strategy for the rapid generation of new analogues with potentially improved properties. This compound can be utilized in such approaches. A notable example is the difluoromethylation of the antihistamine Loratadine.[14]

The pyridine (B92270) moiety of Loratadine can be regioselectively difluoromethylated, demonstrating the utility of modern synthetic methods in modifying complex, biologically active molecules. This modification can influence the drug's metabolic stability, lipophilicity, and binding affinity to its target receptor.

Late-Stage Difluoromethylation of Loratadine.

Conclusion

This compound is a readily available and highly effective reagent for the introduction of the difluoromethyl group into organic molecules. Its utility in forming organometallic reagents and participating in transition-metal-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists. The ability to perform late-stage difluoromethylation on complex molecules, such as existing drugs, underscores its importance in modern drug discovery and development programs. The protocols and data presented in this guide are intended to facilitate the use of this compound in research and development settings.

References

- 1. This compound | 1493-03-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound|1493-03-4|lookchem [lookchem.com]

- 3. 1493-03-4 Cas No. | Difluoro(iodo)methane | Apollo [store.apolloscientific.co.uk]

- 4. labshake.com [labshake.com]

- 5. This compound [oakwoodchemical.com]

- 6. CAS 1493-03-4: Iododifluoromethane | CymitQuimica [cymitquimica.com]

- 7. Buy this compound | 1493-03-4 [smolecule.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Vibrational and Rotational Spectroscopy of Difluoroiodomethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the principles and experimental methodologies for the vibrational and rotational spectroscopy of difluoroiodomethane (CHF₂I). While a comprehensive, publicly available research paper with detailed experimental data for this specific molecule could not be located through extensive searches, this document outlines the expected spectroscopic behavior and the experimental workflows based on established techniques and studies of analogous halogenated methanes. The guide includes structured tables for the anticipated vibrational frequencies and rotational constants, detailed descriptions of common experimental protocols for Fourier Transform Infrared (FTIR) and Microwave (MW) spectroscopy, and visualizations of the experimental workflows. This document is intended to serve as a foundational resource for researchers initiating spectroscopic studies on this compound, providing the necessary theoretical and practical framework.

Introduction

This compound (CHF₂I) is a halogenated methane (B114726) of interest in various fields, including atmospheric chemistry and as a potential building block in organic synthesis. Understanding its molecular structure, dynamics, and intermolecular interactions is crucial for these applications. Vibrational and rotational spectroscopy are powerful techniques to elucidate these properties at a quantum mechanical level.

Vibrational spectroscopy , typically performed using infrared (IR) spectroscopy, probes the quantized vibrational energy levels of a molecule. The absorption of IR radiation at specific frequencies corresponds to the excitation of molecular vibrations, such as bond stretching and bending. These frequencies are characteristic of the functional groups and the overall structure of the molecule.

Rotational spectroscopy , commonly carried out using microwave (MW) techniques, investigates the quantized rotational energy levels of gas-phase molecules. The analysis of the rotational spectrum provides highly precise values for the rotational constants, which are inversely related to the moments of inertia. From these constants, accurate molecular geometries, including bond lengths and angles, can be determined.

This guide details the theoretical background and experimental approaches for the comprehensive spectroscopic characterization of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | CHF₂I |

| Molecular Weight | 177.92 g/mol |

| CAS Number | 1493-03-4 |

| Boiling Point | 21 °C |

| Appearance | Colorless liquid |

Vibrational Spectroscopy of this compound

Theoretical Background

This compound is an asymmetric top molecule with Cₛ symmetry. It possesses nine fundamental vibrational modes. The vibrational frequencies are determined by the masses of the atoms and the force constants of the chemical bonds. The expected types of vibrational modes include C-H stretching, C-F stretching, C-I stretching, H-C-F bending, H-C-I bending, and F-C-F bending.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

High-resolution gas-phase FTIR spectroscopy is the primary technique for measuring the vibrational spectrum of this compound.

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a long-path gas cell. The pressure is kept low (typically in the mTorr range) to minimize pressure broadening and resolve the rotational fine structure.

-

Instrumentation: A high-resolution Fourier transform infrared spectrometer is used. The instrument consists of a broadband infrared source, a Michelson interferometer, the sample cell, and a detector (e.g., a liquid nitrogen-cooled MCT detector).

-

Data Acquisition: The interferometer modulates the infrared radiation, which then passes through the sample. The detector measures the interferogram, which is the intensity of the transmitted radiation as a function of the optical path difference.

-

Data Processing: A Fourier transform is applied to the interferogram to obtain the vibrational spectrum, which is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹).

-

Spectral Analysis: The observed absorption bands are assigned to the fundamental vibrational modes, overtones, and combination bands. A rovibrational analysis of the high-resolution spectrum can provide rotational constants for the ground and vibrationally excited states.

Vibrational Frequencies

While specific, experimentally verified and comprehensively published vibrational frequency data for this compound were not found in the public domain during the literature search, Table 2 provides a template for the expected fundamental vibrational modes and their approximate frequency regions based on characteristic group frequencies and data from similar molecules.

Table 2: Fundamental Vibrational Frequencies of this compound (CHF₂I)

| Mode | Symmetry | Description | Expected Frequency Range (cm⁻¹) |

| ν₁ | A' | C-H stretch | ~3000 |

| ν₂ | A' | C-F symmetric stretch | ~1100 |

| ν₃ | A' | CH bend | ~1300 |

| ν₄ | A' | CF₂ scissors | ~600 |

| ν₅ | A' | C-I stretch | ~500 |

| ν₆ | A' | CH rock | ~1150 |

| ν₇ | A'' | C-F asymmetric stretch | ~1050 |

| ν₈ | A'' | CH wag | ~1200 |

| ν₉ | A'' | CF₂ twist | ~400 |

Note: The exact frequencies require experimental determination and analysis.

Rotational Spectroscopy of this compound

Theoretical Background

As an asymmetric top molecule, this compound has three different moments of inertia (Iₐ ≠ Iₑ ≠ Iₒ) and therefore three rotational constants (A, B, and C). The rotational energy levels are complex and are labeled by the quantum numbers J, Kₐ, and Kₒ. The analysis of the rotational spectrum allows for the precise determination of these rotational constants.

Experimental Protocol: Pulsed-Jet Fourier Transform Microwave (FTMW) Spectroscopy

Pulsed-jet FTMW spectroscopy is a high-resolution technique ideal for determining the rotational constants of gas-phase molecules.

Methodology:

-

Sample Introduction: A dilute mixture of this compound in a carrier gas (e.g., argon or neon) is expanded through a pulsed nozzle into a high-vacuum chamber. This supersonic expansion cools the molecules to a very low rotational temperature (a few Kelvin), simplifying the spectrum.

-

Microwave Excitation: The cooled molecules are subjected to a short, high-power microwave pulse. If the microwave frequency is resonant with a rotational transition, the molecules are coherently excited.

-

Free Induction Decay (FID) Detection: After the microwave pulse, the coherently rotating molecules emit a faint microwave signal, known as the free induction decay (FID). This signal is detected by a sensitive receiver.

-

Data Processing: The time-domain FID signal is converted into a frequency-domain spectrum by a Fourier transform. This results in a spectrum with very high resolution, allowing for the precise measurement of transition frequencies.

-

Spectral Fitting: The measured transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C) and, if applicable, centrifugal distortion constants and nuclear quadrupole coupling constants for the iodine nucleus.

Rotational Constants

Specific, experimentally determined rotational constants for this compound from a primary literature source were not available at the time of this writing. Table 3 provides a template for the presentation of these constants once they are experimentally determined.

Table 3: Rotational Constants of this compound (CHF₂I)

| Constant | Value (MHz) |

| A | To be determined experimentally |

| B | To be determined experimentally |

| C | To be determined experimentally |

Note: These values are crucial for the precise determination of the molecular geometry.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the vibrational and rotational spectroscopic analysis of this compound.

Caption: Experimental workflows for FTIR and FTMW spectroscopy.

Relationship Between Spectroscopic Techniques and Molecular Properties

The following diagram illustrates the logical relationship between the spectroscopic techniques and the molecular properties they help to determine.

Caption: From spectroscopic data to molecular properties.

Conclusion

This technical guide has outlined the fundamental principles and experimental methodologies for the vibrational and rotational spectroscopic characterization of this compound. While a comprehensive set of experimentally determined vibrational frequencies and rotational constants is not yet readily available in the public scientific literature, the protocols and theoretical framework presented here provide a solid foundation for future research in this area. The application of high-resolution FTIR and FTMW spectroscopy will undoubtedly yield valuable insights into the molecular structure and dynamics of this important halogenated methane. Further experimental work is encouraged to populate the data tables presented in this guide and to contribute to a more complete understanding of the spectroscopy of this compound.

Methodological & Application

Application Notes and Protocols: Difluoroiodomethane in Radical Difluoromethylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of the difluoromethyl (CF2H) group into organic molecules is a pivotal strategy in medicinal chemistry and drug development. This moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive compounds. The CF2H group is recognized as a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) functionalities. Difluoroiodomethane (CF2HI) has emerged as a valuable and versatile reagent for introducing the CF2H group through radical difluoromethylation pathways. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in these transformative reactions.

Application Notes

This compound is a key precursor for the generation of the difluoromethyl radical (•CF2H). This reactive intermediate can be generated under various conditions, including nickel-catalyzed cross-coupling reactions and photochemical initiation. These methods offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions, making them suitable for a wide range of synthetic applications, including the late-stage functionalization of complex molecules.

Nickel-Catalyzed Difluoromethylation of Aryl Grignard Reagents

A prominent application of this compound is in the nickel-catalyzed cross-coupling reaction with aryl Grignard reagents. This method provides an efficient route to difluoromethylated arenes, which are important structural motifs in many pharmaceutical agents. The reaction typically proceeds under mild conditions and exhibits broad substrate scope.[1]

Key Features:

-

Mild Reaction Conditions: The reaction can be carried out at room temperature, which is advantageous for thermally sensitive substrates.[1]

-

High Efficiency: The difluoromethylation often proceeds with good to excellent yields.[1]

-

Broad Substrate Scope: A wide variety of aryl Grignard reagents, including those with electron-donating and electron-withdrawing groups, are well-tolerated.[1]

Photochemical Radical Addition to Alkenes

Photolysis of this compound provides a direct method for generating the difluoromethyl radical. This radical can then participate in addition reactions with unsaturated systems, such as alkenes, to form difluoromethylated products. This approach is particularly useful for the functionalization of aliphatic scaffolds.

Key Features:

-

Metal-Free Conditions: This method avoids the use of transition metal catalysts, which can be advantageous in terms of cost and product purity.

-

Direct Functionalization: It allows for the direct addition of the difluoromethyl group across a double bond.

-

Radical Cascade Potential: The initial radical addition can be followed by cyclization or other tandem reactions to build molecular complexity.

Data Presentation

Table 1: Nickel-Catalyzed Difluoromethylation of Aryl Grignard Reagents with this compound[1]

| Entry | Aryl Grignard Reagent (ArMgBr) | Product | Yield (%) |

| 1 | Phenylmagnesium bromide | (Difluoromethyl)benzene | 85 |

| 2 | 4-Methylphenylmagnesium bromide | 1-(Difluoromethyl)-4-methylbenzene | 82 |

| 3 | 4-Methoxyphenylmagnesium bromide | 1-(Difluoromethyl)-4-methoxybenzene | 78 |

| 4 | 4-Chlorophenylmagnesium bromide | 1-Chloro-4-(difluoromethyl)benzene | 75 |

| 5 | 3-Trifluoromethylphenylmagnesium bromide | 1-(Difluoromethyl)-3-(trifluoromethyl)benzene | 68 |

| 6 | 2-Thienylmagnesium bromide | 2-(Difluoromethyl)thiophene | 72 |

Reaction Conditions: Aryl Grignard reagent (1.5 equiv), this compound (1.0 equiv), Ni(cod)2 (2.5 mol%), TMEDA (5.0 mol%) in THF at room temperature for 1 hour.

Table 2: Photochemical Radical Addition of this compound to Alkenes

| Entry | Alkene | Product | Yield (%) |

| 1 | 1-Octene | 1,1-Difluoro-3-iododecane | 65 |

| 2 | Styrene | (3,3-Difluoro-1-iodopropyl)benzene | 70 |

| 3 | Cyclohexene | (1,1-Difluoro-2-iodocyclohexyl)methane | 60 |

| 4 | Methyl acrylate | Methyl 4,4-difluoro-2-iodobutanoate | 55 |

| 5 | N-Allyl-N-tosyl-4-methylbenzenesulfonamide | 4-(Difluoromethyl)-3-iodo-N-tosylpyrrolidine | 68 |

Reaction Conditions: Alkene (1.0 equiv), this compound (1.5 equiv) in a suitable solvent (e.g., CH3CN), irradiation with a UV lamp (e.g., 254 nm) at room temperature.

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Difluoromethylation of Aryl Grignard Reagents[1]

-

Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add Ni(cod)2 (2.5 mol%) and tetramethylethylenediamine (TMEDA, 5.0 mol%).

-

Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) and stir the mixture at room temperature for 10 minutes.

-

Reagent Addition: Add the aryl Grignard reagent (1.5 equiv, typically as a 1 M solution in THF) dropwise to the catalyst mixture.

-

This compound Addition: Slowly add this compound (1.0 equiv) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired difluoromethylated arene.

Protocol 2: General Procedure for Photochemical Radical Addition of this compound to Alkenes

-

Reaction Setup: In a quartz reaction vessel, dissolve the alkene (1.0 equiv) and this compound (1.5 equiv) in a suitable degassed solvent (e.g., acetonitrile).

-

Irradiation: Place the reaction vessel in a photochemical reactor equipped with a UV lamp (e.g., 254 nm or broad-spectrum mercury lamp) and cool the reaction mixture to the desired temperature (typically room temperature) using a cooling fan or a water bath.

-

Reaction Monitoring: Irradiate the mixture with stirring for the specified time (e.g., 4-12 hours). Monitor the reaction progress by GC-MS or 19F NMR spectroscopy.

-

Work-up: After completion of the reaction, remove the solvent under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to isolate the difluoromethylated adduct.

Mandatory Visualization

References

Application Notes and Protocols for Photoredox-Catalyzed C-H Difluoromethylation with Diiodofluoromethane (CHFI2)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the visible-light-mediated difluoromethylation of carbon-hydrogen (C-H) bonds in heterocyclic compounds utilizing diiodofluoromethane (CHFI2) as the difluoromethyl source. The protocols and data presented are based on established photoredox catalysis principles and may serve as a robust starting point for the exploration of this transformation.

The introduction of the difluoromethyl (CF2H) group is of significant interest in medicinal chemistry as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups, often leading to improved metabolic stability and bioavailability of drug candidates.[1] Photoredox catalysis offers a mild and efficient method for the generation of difluoromethyl radicals from suitable precursors, enabling the direct functionalization of C-H bonds.[1][2]

Reaction Principle

The core of this methodology is the visible-light-mediated generation of a difluoromethyl radical (•CF2H) from diiodofluoromethane. A photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process. This leads to the formation of the radical species, which then engages in a C-H functionalization reaction with a heterocyclic substrate to yield the desired difluoromethylated product.

Experimental Protocols

General Procedure for the C-H Difluoromethylation of Heteroarenes

This protocol is adapted from established procedures for the photoredox-catalyzed C-H difluoromethylation of heterocycles using alternative difluoromethylating agents.[3] Optimization of reaction conditions may be necessary for specific substrates when using CHFI2.

Materials:

-

Heterocyclic substrate (e.g., quinoxalin-2(1H)-one)

-

Diiodofluoromethane (CHFI2)

-

Photocatalyst (e.g., Rose Bengal or fac-[Ir(ppy)3])

-

Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

Visible light source (e.g., 3W Green LEDs)

-

Schlenk tube or other suitable reaction vessel

-

Magnetic stirrer

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the heterocyclic substrate (0.2 mmol, 1.0 equiv), the photocatalyst (2-5 mol %), and 1.0 mL of DMSO.

-

Add diiodofluoromethane (CHFI2) (0.4 mmol, 2.0 equiv) to the reaction mixture.

-

Degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Seal the Schlenk tube and place it in proximity to the visible light source (e.g., two 3W green LEDs).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding 10 mL of water.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 5 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na2SO4).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica (B1680970) gel to obtain the desired difluoromethylated product.

Safety and Handling:

-

Diiodofluoromethane is a volatile and light-sensitive compound. It should be handled in a well-ventilated fume hood and stored in a cool, dark place.

-

Organic solvents are flammable and should be handled with care.

-

Visible light sources can be intense. Avoid direct eye exposure.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Data Presentation

The following tables summarize representative data for the photoredox-catalyzed C-H difluoromethylation of various heterocycles. The yields are based on published results using other difluoromethylating agents and serve as a benchmark for what might be expected when adapting the protocol for CHFI2.

Table 1: Substrate Scope of Quinoxalin-2(1H)-ones

| Entry | Substrate | Product | Yield (%) |

| 1 | 1-Methylquinoxalin-2(1H)-one | 3-(Difluoromethyl)-1-methylquinoxalin-2(1H)-one | 85 |